molecular formula C14H17N3O3 B2766262 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide CAS No. 2034557-50-9

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide

Cat. No.: B2766262
CAS No.: 2034557-50-9
M. Wt: 275.308
InChI Key: ALNWBLUCESDXPD-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a distinct molecular architecture that combines a furan-3-carboxamide moiety with a 1H-pyrazole ring, the latter functionalized with a tetrahydropyran (oxan-2-yl)methyl group. This specific structural motif is found in compounds investigated for targeting various biological pathways . The presence of the pyrazole core is a notable feature in pharmacologically active molecules; for instance, similar pyrazole-based structures have been designed as potent inhibitors of kinases like FLT3 and CDK, which are important targets in oncology research, particularly for conditions such as Acute Myelocytic Leukemia (AML) . Furthermore, the furan-carboxamide group is a common heterocyclic scaffold in developing novel therapeutic agents, contributing to the molecule's potential as a key intermediate or building block in synthesizing more complex bioactive molecules . Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor for generating chemical libraries. It is strictly intended for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-14(11-4-6-19-10-11)16-12-7-15-17(8-12)9-13-3-1-2-5-20-13/h4,6-8,10,13H,1-3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWBLUCESDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the furan-3-carboxamide moiety: This can be accomplished by reacting the intermediate compound with furan-3-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.

    Biology: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Pyrazole Substituent Carboxamide/Linked Heterocycle Key Features Biological Activity
This compound (Target) Oxan-2-ylmethyl Furan-3-carboxamide Enhanced solubility due to oxane; moderate π-electron density from furan Not reported in evidence
1,3,4-Thiadiazole derivatives 4-Nitrophenyl, methyl groups 1,3,4-Thiadiazole Electron-withdrawing nitro groups; sulfur-containing heterocycle Antimicrobial (E. coli, B. mycoides, C. albicans)
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide 4-Fluorobenzyl Isoxazole-3-carboxamide Fluorine enhances lipophilicity; isoxazole provides rigidity and polarity Not reported in evidence
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl, trifluoromethyl Aldehyde group Chlorine and trifluoromethyl improve metabolic stability; sulfanyl enhances electrophilicity Not reported in evidence

Key Observations

Substituent Effects :

  • The oxan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to lipophilic substituents like 4-fluorobenzyl or 3-chlorophenylsulfanyl . However, it may reduce membrane permeability relative to aryl groups.
  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance antimicrobial activity but may increase toxicity or reduce metabolic stability.

Heterocyclic Systems: The furan-3-carboxamide in the target compound offers moderate electron-donating properties, contrasting with the electron-deficient isoxazole in and the sulfur-rich thiadiazole in . These differences influence binding to biological targets (e.g., enzymes or receptors). The 1,3,4-thiadiazole derivatives in demonstrated notable antimicrobial activity, suggesting that sulfur-containing heterocycles may enhance efficacy against pathogens like C. albicans.

Biological Activity :

  • Only the 1,3,4-thiadiazole derivatives in were tested for antimicrobial activity, with four compounds showing superior performance. The absence of bioactivity data for the other compounds limits direct comparisons but underscores the need for targeted assays.

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide is a compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 258.26 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalysis.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways crucial for immune response and inflammation.

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can modulate immune responses by targeting Toll-like receptors (TLRs), which are pivotal in the inflammatory process.
StudyFindings
Demonstrated inhibition of TLR-mediated signaling pathways.
Identified as a potential anti-inflammatory agent in preclinical models.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazole class:

  • Anti-Cancer Properties : A study highlighted that similar pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Immunomodulatory Effects : Another research focused on the modulation of immune responses via TLR inhibition, suggesting potential applications for autoimmune diseases.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles:

ParameterValue
BioavailabilityHigh (in related compounds)
Half-lifeVaries (dependent on structure)
ToxicityGenerally low in preclinical studies

Q & A

Q. What are the recommended synthetic routes for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

Pyrazole Functionalization : React 1H-pyrazol-4-amine with (oxan-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tetrahydropyran (oxane) substituent.

Carboxamide Formation : Couple the intermediate with furan-3-carboxylic acid using a coupling agent (e.g., HATU or EDCI) in anhydrous DCM or DMF .
Optimization Tips :

  • Control temperature (<40°C) to prevent oxane ring opening.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key Analytical Methods :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyrazole C-H at δ 7.2–7.8 ppm, oxane methylene protons at δ 3.4–4.1 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete coupling or oxidation artifacts) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as seen in related carboxamide solvates .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM), poorly soluble in aqueous buffers (<0.1 mM at pH 7.4). Add co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability :
    • Acidic Conditions (pH <3): Risk of oxane ring hydrolysis.
    • Basic Conditions (pH >9): Carboxamide bond instability observed in analogs .
ConditionStability (24h)Degradation Products
pH 2.0<70%Oxane-opened derivative
pH 7.4>90%None detected
pH 10.0<60%Furan-3-carboxylic acid

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
  • Metabolic Interference : Oxane ring metabolism in hepatic microsomes generates active/inactive metabolites .
    Mitigation Strategy :
  • Standardize assays using WHO-recommended cell lines.
  • Perform metabolite profiling (LC-MS/MS) to correlate activity with parent compound vs. derivatives .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., GPR139) to map binding poses. The pyrazole-furan core shows affinity for hydrophobic pockets .
  • MD Simulations : Assess oxane ring flexibility and its impact on binding entropy (AMBER or GROMACS) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Critical Substituents :

  • Oxane Group : Replacing with smaller rings (e.g., cyclopentyl) reduces solubility but improves target selectivity.
  • Furan-3-carboxamide : Fluorination at C5 enhances metabolic stability in murine models .
ModificationEffect on IC₅₀ (μM)Notes
Oxane → Cyclohexane1.2 → 2.8Reduced solubility
Furan C5-F0.9 → 0.5Improved microsomal stability

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • One-Pot Reactions : Combine pyrazole alkylation and carboxamide coupling to minimize intermediate isolation .
  • Flow Chemistry : Optimize residence time for exothermic steps (e.g., HATU-mediated coupling) .

Methodological Gaps and Future Directions

  • In Vivo Pharmacokinetics : No data exist on oral bioavailability. Use radiolabeled analogs (³H/¹⁴C) for ADME studies .
  • Target Deconvolution : CRISPR-Cas9 screens or thermal proteome profiling (TPP) can identify off-target effects .

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